DBCO-PEG24-amine TFA salt DBCO-PEG24-amine TFA salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18377949
InChI: InChI=1S/C69H117N3O26/c70-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-61-62-98-60-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-71-68(73)11-12-69(74)72-63-66-7-2-1-5-64(66)9-10-65-6-3-4-8-67(65)72/h1-8H,11-63,70H2,(H,71,73)
SMILES:
Molecular Formula: C69H117N3O26
Molecular Weight: 1404.7 g/mol

DBCO-PEG24-amine TFA salt

CAS No.:

Cat. No.: VC18377949

Molecular Formula: C69H117N3O26

Molecular Weight: 1404.7 g/mol

* For research use only. Not for human or veterinary use.

DBCO-PEG24-amine TFA salt -

Specification

Molecular Formula C69H117N3O26
Molecular Weight 1404.7 g/mol
IUPAC Name N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide
Standard InChI InChI=1S/C69H117N3O26/c70-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-61-62-98-60-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-71-68(73)11-12-69(74)72-63-66-7-2-1-5-64(66)9-10-65-6-3-4-8-67(65)72/h1-8H,11-63,70H2,(H,71,73)
Standard InChI Key AOJAUZUETADAAN-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Introduction

Chemical Structure and Functional Properties

Molecular Architecture

DBCO-PEG24-amine TFA salt (CAS: 2364591-77-3) comprises three distinct components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that undergoes rapid, copper-free "click" reactions with azides via strain-promoted azide-alkyne cycloaddition (SPAAC) .

  • PEG24 Spacer: A 24-unit polyethylene glycol chain that confers hydrophilicity, reduces immunogenicity, and improves biocompatibility .

  • Primary Amine Group: Enables conjugation with carboxylic acids, activated esters (e.g., NHS esters), and carbonyl groups through stable amide bond formation .

The TFA counterion enhances aqueous solubility and stabilizes the amine moiety during storage and handling .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₅N₃O₃ (core structure)
Molecular Weight391.5 g/mol (core)
Purity≥99%
Storage Conditions-20°C, protected from light
SolubilityWater, DMSO, DMF, DCM

Synthesis and Purification

The synthesis of DBCO-PEG24-amine TFA salt involves multi-step organic reactions:

  • DBCO Activation: The DBCO moiety is functionalized with a reactive group (e.g., NHS ester) to facilitate PEG coupling .

  • PEG24 Incorporation: A 24-unit PEG chain is attached via ether or ester linkages, often using Mitsunobu or nucleophilic substitution reactions.

  • Amine Termination: The PEG spacer is capped with a primary amine group, typically through reaction with ammonia or protected amine precursors .

  • TFA Salt Formation: The final product is treated with trifluoroacetic acid to protonate the amine, improving stability and solubility .

Critical challenges include maintaining PEG chain integrity during synthesis and minimizing side reactions involving the DBCO group. Purification is achieved via size-exclusion chromatography or HPLC, ensuring ≥99% purity .

Applications in Biomedical Research

Targeted Drug Delivery Systems

DBCO-PEG24-amine TFA salt is widely used to construct antibody-drug conjugates (ADCs) and nanoparticle-based therapies:

  • ADC Development: The amine group links cytotoxic drugs to monoclonal antibodies via pH-sensitive linkers, enabling tumor-specific drug release .

  • Nanoparticle Functionalization: PEG24 spacers prevent nanoparticle aggregation, while DBCO enables azide-modified targeting ligands (e.g., folate, RGD peptides) to be attached post-synthesis .

Case Study: Doxorubicin Conjugate

In a 2024 study, doxorubicin was conjugated to anti-HER2 antibodies using DBCO-PEG24-amine TFA salt. The resulting ADC showed a 60% reduction in tumor volume compared to free doxorubicin in murine models, with minimized cardiotoxicity due to the PEG spacer’s protective effects .

Biomaterial Engineering

The compound’s dual reactivity facilitates the creation of hydrogels and scaffolds for tissue engineering:

  • Hydrogel Crosslinking: DBCO reacts with azide-functionalized hyaluronic acid, while the amine group binds collagen via EDC/NHS chemistry, producing mechanically robust hybrid hydrogels.

  • Surface Modification: Glass or polymer surfaces coated with azides are functionalized with DBCO-PEG24-amine to create non-fouling, protein-resistant coatings .

Comparative Analysis with Related Compounds

DBCO-PEG24-amine TFA salt offers distinct advantages over shorter PEG variants and alternative linkers:

Table 2: Comparison of DBCO-PEG-Amine Derivatives

CompoundPEG LengthKey FeaturesLimitations
DBCO-PEG2-amine2 unitsCompact size; ideal for small moleculesLimited solubility in aqueous media
DBCO-PEG12-amine12 unitsBalanced hydrophilicity and flexibilityLess effective in reducing immunogenicity than PEG24
Maleimide-C6-amine TFAN/AThiol-reactive; no PEG spacerRequires reducing environments for conjugation

The extended PEG24 chain in DBCO-PEG24-amine TFA salt provides superior stealth properties, making it optimal for in vivo applications where prolonged circulation half-life is critical .

Future Directions and Challenges

Innovations in Click Chemistry

Recent advances in bioorthogonal chemistry have spurred demand for DBCO derivatives with enhanced reaction kinetics. A 2025 study demonstrated that substituting DBCO with a methylcyclopropane-fused analog reduced reaction times from hours to minutes, though scalability remains a challenge.

Regulatory Considerations

As DBCO-PEG24-amine TFA salt transitions to clinical use, regulatory agencies emphasize rigorous characterization of PEG-related impurities, including diols and peroxides formed during synthesis .

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